Valbenazine tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Valbenazine tosylate, also known by the trade name INGREZZA®, is a medication currently approved by the US Food and Drug Administration (FDA) for the treatment of adults with tardive dyskinesia (TD) []. However, its potential applications extend beyond this approved use, with ongoing scientific research exploring its efficacy in other movement disorders.

Tardive Dyskinesia (TD)

The primary focus of valbenazine tosylate research lies in its role as a treatment for tardive dyskinesia, a movement disorder characterized by involuntary, repetitive movements of the face, mouth, tongue, trunk, and limbs []. TD is a common side effect of long-term treatment with dopamine receptor antagonists, medications used to manage conditions like Parkinson's disease and schizophrenia.

Studies have demonstrated that valbenazine tosylate works by selectively inhibiting the vesicular monoamine transporter 2 (VMAT2) protein []. VMAT2 is responsible for transporting dopamine into synaptic vesicles for storage. By inhibiting VMAT2, valbenazine tosylate reduces dopamine release, which is believed to contribute to the involuntary movements associated with TD [].

Clinical trials have shown that valbenazine tosylate is effective in reducing the severity of TD symptoms []. These trials involved participants randomly assigned to receive either valbenazine tosylate or a placebo. Compared to the placebo group, participants receiving valbenazie tosylate experienced significant improvements in their TD scores.

Exploring New Applications

While approved for TD, research is ongoing to investigate the potential of valbenazine tosylate for treating other movement disorders.

Huntington's Disease (HD)

HD is a neurodegenerative disorder characterized by involuntary movements, cognitive decline, and emotional disturbances. Studies like the KINECT-HD trial are exploring the use of valbenazine tosylate to manage chorea, the involuntary movement aspect of HD [].

Other Movement Disorders

Research is also underway to assess the efficacy of valbenazine tosylate in managing symptoms of other movement disorders, such as Tourette syndrome and Parkinson's disease with levodopa-induced dyskinesias.

Valbenazine tosylate is a pharmaceutical compound primarily used in the treatment of tardive dyskinesia, a neurological disorder characterized by involuntary movements often resulting from long-term use of antipsychotic medications. It is a prodrug of valbenazine, which acts as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This compound is marketed under the brand name Ingrezza and was approved by the U.S. Food and Drug Administration in April 2017 specifically for tardive dyskinesia and later for chorea associated with Huntington's disease in August 2023 .

The chemical formula for valbenazine tosylate is , with a molecular weight of approximately 762.97 g/mol . It is slightly soluble in water and primarily administered orally in capsule form, containing either 40 mg or 80 mg of valbenazine .

Valbenazine tosylate acts as a vesicular monoamine transporter 2 (VMAT2) inhibitor []. VMAT2 is a protein responsible for transporting neurotransmitters like dopamine into storage vesicles within neurons. By inhibiting VMAT2, valbenazine reduces the amount of dopamine released in the synapse []. This mechanism is believed to be beneficial in managing movement disorders like tardive dyskinesia and chorea, which are associated with excessive dopamine activity [].

Clinical trials have shown valbenazine tosylate to be generally well-tolerated, with the most common side effects being drowsiness, fatigue, and depression []. However, it can interact with other medications and may not be suitable for everyone. It is crucial to consult a healthcare professional before using valbenazine tosylate [].

Valbenazine tosylate undergoes hydrolysis to yield its active metabolite, [+]-α-dihydrotetrabenazine (also known as [+]-α-HTBZ). The hydrolysis process involves the cleavage of the valine ester bond, facilitated by various enzymes including cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . The primary reactions can be summarized as follows:

- Hydrolysis:

- Oxidative Metabolism:

These reactions are critical for the activation and subsequent elimination of valbenazine from the body.

Valbenazine exhibits its therapeutic effects through the reversible inhibition of VMAT2, which is responsible for transporting monoamines such as dopamine into synaptic vesicles. By inhibiting this transporter, valbenazine reduces dopamine availability in the synaptic cleft, thereby alleviating symptoms associated with dopamine hypersensitivity seen in tardive dyskinesia . The compound demonstrates high selectivity for VMAT2 over other monoamine transporters, which minimizes off-target effects and enhances its safety profile .

The inhibitory constants (Ki) for valbenazine and its active metabolite are approximately 150 nM and 3 nM, respectively, indicating a strong affinity for VMAT2 .

The synthesis of valbenazine tosylate involves multiple steps starting from tetrabenazine derivatives. The general synthetic pathway includes:

- Formation of Valbenazine: This involves coupling tetrabenazine with L-valine to form the valine ester.

- Tosylation: The resultant valbenazine is then reacted with p-toluenesulfonic acid to form the tosylate salt.

- Purification: The final product is purified through crystallization or chromatography techniques to achieve pharmaceutical-grade purity.

This multi-step synthesis ensures that the final product retains its pharmacological efficacy while being suitable for clinical use.

Valbenazine tosylate is primarily used for:

- Treatment of Tardive Dyskinesia: It is the first FDA-approved medication specifically targeting this condition.

- Chorea Associated with Huntington's Disease: Its recent approval expands its application to this neurodegenerative disorder.

Clinical trials have demonstrated significant reductions in symptoms related to these conditions, supporting its efficacy and safety .

Valbenazine exhibits several clinically relevant drug interactions due to its metabolism via cytochrome P450 enzymes:

- Strong CYP3A4 Inducers: Co-administration may decrease the efficacy of valbenazine by reducing plasma concentrations.

- Strong CYP2D6 Inhibitors: These may increase exposure to the active metabolite, potentially heightening the risk of adverse effects .

Monitoring and dosage adjustments are recommended when using valbenazine alongside these drugs to mitigate interaction risks.

Several compounds share structural or functional similarities with valbenazine, including:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Tetrabenazine | VMAT2 inhibitor | Tardive dyskinesia | Older generation drug; less selective |

| Deutetrabenazine | VMAT2 inhibitor | Tardive dyskinesia | Deuterated form; extended half-life |

| Amisulpride | Dopamine D2 receptor antagonist | Schizophrenia | Broader receptor activity |

| Risperidone | Atypical antipsychotic | Schizophrenia, bipolar disorder | Multiple receptor affinities |

Valbenazine's unique selectivity for VMAT2 minimizes off-target effects compared to tetrabenazine and other similar compounds, making it a safer option for patients requiring management of movement disorders associated with dopamine dysregulation .

Valbenazine tosylate emerged as a targeted therapy for TD, a condition affecting up to 30% of patients on long-term antipsychotic therapy. Prior to its approval in 2017, tetrabenazine was the primary VMAT2 inhibitor but required multiple daily doses and posed risks of off-target receptor interactions. Valbenazine’s development capitalized on insights into tetrabenazine’s pharmacology, isolating the active α-isomer of its dihydrotetrabenazine (HTBZ) metabolite and engineering a valine ester prodrug to improve bioavailability and half-life.

Key milestones include:

- 2011: Pre-Investigational New Drug (IND) meeting with the FDA, confirming regulatory interest in VMAT2 inhibitors for TD.

- 2015: FDA Breakthrough Therapy designation for TD, recognizing unmet clinical needs.

- 2017: FDA approval for TD, supported by Phase 3 trials demonstrating significant reductions in involuntary movements.

- 2023: Expanded approval for HD-associated chorea, following Phase 3 trials showing sustained symptom improvement over 50 weeks.

Its significance lies in addressing two critical unmet needs:

- TD Treatment: First FDA-approved therapy for TD, offering a once-daily regimen with reduced sedation and parkinsonism risks compared to tetrabenazine.

- HD Management: Only VMAT2 inhibitor approved for chorea in HD, providing an alternative to dopamine receptor blockers.

Chemical Nomenclature and Structural Classification

Valbenazine tosylate (C₃₈H₅₄N₂O₁₀S₂) is a monoamine-depleting agent classified as a valine ester prodrug of (+)-α-dihydrotetrabenazine ((+)-α-HTBZ), the most potent tetrabenazine metabolite. Its chemical identity is defined by:

| Property | Valbenazine Tosylate |

|---|---|

| IUPAC Name | (2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-yl (2S)-2-amino-3-methylbutanoate; bis(4-methylbenzene-1-sulfonic acid) |

| Molecular Formula | C₃₈H₅₄N₂O₁₀S₂ |

| CAS Number | 1639208-54-0 |

| Structural Core | Pyridoisoquinoline backbone with methoxy substituents |

The tosylate salt enhances solubility and stability, critical for oral formulations. The valine ester moiety is hydrolyzed in vivo to release (+)-α-HTBZ, which selectively inhibits VMAT2 with minimal interaction with VMAT1 or other monoamine receptors.

Relationship to Tetrabenazine Derivatives

Valbenazine tosylate is structurally and pharmacologically distinct from tetrabenazine and deutetrabenazine (DTBZ):

| Parameter | Tetrabenazine | Valbenazine Tosylate | Deutetrabenazine |

|---|---|---|---|

| Structure | Nonesterified HTBZ isomers | Valine ester prodrug of (+)-α-HTBZ | Deuterated methoxy groups |

| Active Metabolite | α/β-HTBZ isomers | (+)-α-HTBZ (high VMAT2 selectivity) | α/β-HTBZ (reduced metabolism) |

| Half-Life | 4–8 hours (tetrabenazine) | ~20 hours (valbenazine) | ~9–10 hours (DTBZ) |

| Dosing Frequency | 3–4 times daily | Once daily | 2–3 times daily |

| Key Advantage | Broad VMAT2 inhibition | Prodrug stability, once-daily dosing | Extended half-life via deuteration |

Valbenazine’s prodrug design eliminates the need for frequent dosing and reduces exposure to inactive β-HTBZ isomers, which contribute to off-target effects like sedation and parkinsonism. In contrast, deutetrabenazine retains tetrabenazine’s multiple isomers but slows metabolism via deuterium substitution, mitigating some dosing challenges.

Development Timeline and Patents

Valbenazine tosylate’s development was anchored by strategic patenting and clinical trials:

Key Patents

| Patent | Number | Year | Description |

|---|---|---|---|

| Composition of Matter | WO2020213014-A1 | 2019 | Improved synthesis of valbenazine tosylate and crystalline acid addition salts |

| NBI-98854 | US Composition | 2011 | Initial patent for valbenazine’s active compound, expiring in 2029 |

Synthesis Innovations

- 1,3-Dipolar Cycloaddition: A stereoselective route to synthesize the pyridoisoquinoline core, coupled with enzymatic resolution for chiral purity.

- Enzymatic Resolution: Utilized to isolate (+)-α-HTBZ, ensuring high VMAT2 selectivity.

Clinical Milestones

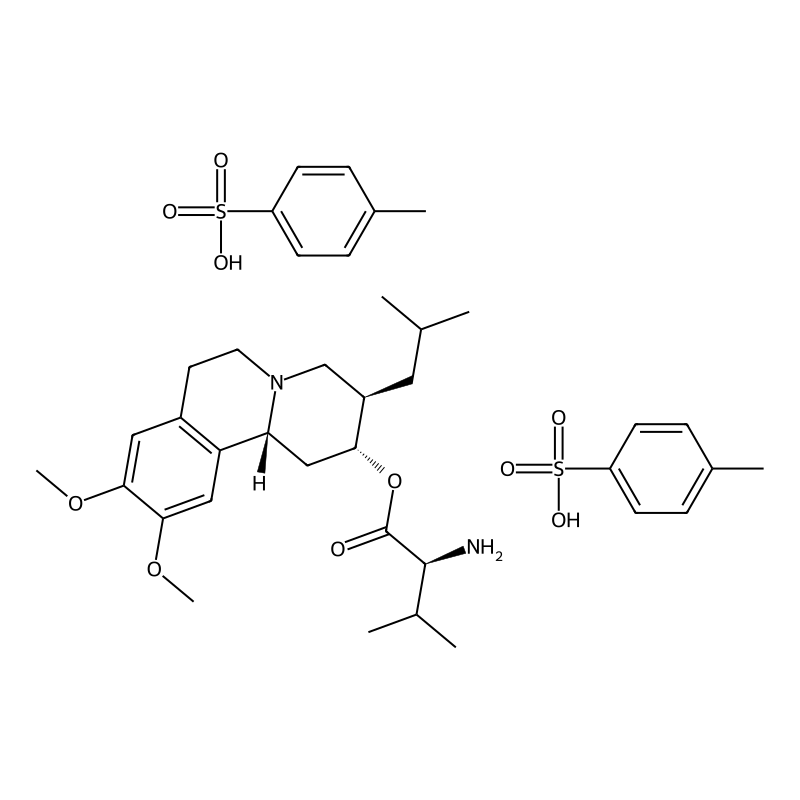

Molecular Structure and Formula

Valbenazine tosylate is chemically designated as (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate bis(4-methylbenzenesulfonate) [4]. The compound possesses the molecular formula C₃₈H₅₄N₂O₁₀S₂ with a molecular weight of 762.97 g/mol [1] [2] [4]. This tosylate salt form consists of the valbenazine free base combined with two molecules of para-toluenesulfonic acid [6].

The structural characterization of valbenazine tosylate has been confirmed through multiple analytical techniques including ultraviolet spectrum, infrared spectrum, nuclear magnetic resonance spectroscopy, and mass spectrometry [4]. The molecular structure features a complex heterobicyclic framework incorporating a pyrido[2,1-a]isoquinoline core system with methoxy substituents at the 9 and 10 positions [4] [6]. The isobutyl group is positioned at the 3-position, while the L-valinate ester linkage connects at the 2-position of the heterocyclic system [4] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₈H₅₄N₂O₁₀S₂ | [1] [2] [4] |

| Molecular Weight | 762.97 g/mol | [1] [2] [4] |

| Monoisotopic Mass | 762.321988 g/mol | [2] |

| Chemical Abstracts Service Number | 1639208-54-0 | [1] [6] |

Stereochemistry and Absolute Configuration

Valbenazine tosylate contains four defined stereocenters within its molecular structure [2] [23]. The absolute configuration has been definitively established as (2R,3R,11bR) for the three chiral centers in the pyrido[2,1-a]isoquinoline ring system, combined with the (S)-configuration of the L-valine amino acid component [4] [6]. This stereochemical assignment has been confirmed through single crystal X-ray diffraction analysis [4].

The stereochemistry of valbenazine tosylate is critical for its biological activity, as the compound serves as a prodrug that undergoes stereoselective hydrolysis to form the active metabolite [5]. The specific (2R,3R,11bR) configuration ensures the production of the pharmacologically active (+)-α-hydroxytetrabenazine upon metabolic conversion [5].

Crystal structure analysis of the parent valbenazine molecule reveals that it crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 5.260267(17) Å, b = 17.77028(7) Å, c = 26.16427(9) Å, and V = 2445.742(11) ų at 295 K [16] [24]. The crystal structure consists of discrete molecules with minimal intermolecular interactions [16] [24].

| Stereochemical Parameter | Value | Reference |

|---|---|---|

| Number of Chiral Centers | 4 | [2] [23] |

| Absolute Configuration | (2R,3R,11bR,S) | [4] [6] |

| Space Group | P2₁2₁2₁ | [16] [24] |

| Crystal System | Orthorhombic | [16] [24] |

Physicochemical Properties

Solubility Parameters

Valbenazine tosylate demonstrates limited aqueous solubility, with water solubility reported as 0.0383 mg/mL based on computational predictions [9]. The compound exhibits enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves a solubility of 100 mg/mL (131.06 millimolar) [7] [8] [12]. In ethanol, the compound shows poor solubility with values less than 1 mg/mL [7] [12].

Experimental solubility studies have characterized valbenazine tosylate as sparingly soluble in water, while demonstrating good solubility in methanol, acetonitrile, and triethylamine [18]. The compound is insoluble in ethanol and water under standard conditions but shows significant solubility enhancement in dimethyl sulfoxide [12].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | 0.0383 mg/mL | [9] |

| Dimethyl Sulfoxide | 100 mg/mL | [7] [8] [12] |

| Ethanol | <1 mg/mL | [7] [12] |

| Methanol | Soluble | [18] |

| Acetonitrile | Soluble | [18] |

Partition Coefficients

The partition coefficient (logP) of valbenazine tosylate has been determined through computational methods, with values ranging from 3.63 to 3.65 depending on the calculation algorithm employed [9]. The ALOGPS method predicts a logP value of 3.63, while Chemaxon calculations yield a slightly higher value of 3.65 [9]. These values indicate moderate lipophilicity for the compound.

The logarithmic aqueous solubility (logS) has been calculated as -4 using ALOGPS methodology [9]. This parameter correlates with the limited water solubility observed experimentally for valbenazine tosylate [9].

| Parameter | Value | Method | Reference |

|---|---|---|---|

| logP | 3.63 | ALOGPS | [9] |

| logP | 3.65 | Chemaxon | [9] |

| logS | -4 | ALOGPS | [9] |

pKa Values

The strongest basic center in valbenazine tosylate has a predicted pKa value of 8.41 according to Chemaxon calculations [9]. This value corresponds to the amino nitrogen atom in the L-valine portion of the molecule [9]. Under physiological conditions, the compound is predicted to carry a net positive charge of +2, reflecting the protonation state of the basic nitrogen centers [9].

The pKa determination is significant for understanding the ionization behavior of valbenazine tosylate across different physiological pH ranges and its impact on absorption and distribution characteristics [9].

| Parameter | Value | Method | Reference |

|---|---|---|---|

| pKa (Strongest Basic) | 8.41 | Chemaxon | [9] |

| Physiological Charge | +2 | Chemaxon | [9] |

Stability Profiles and Degradation Pathways

Valbenazine tosylate demonstrates extensive degradation under various stress conditions according to forced degradation studies [18]. The compound undergoes significant decomposition when exposed to peroxide oxidation, photolytic conditions, acidic hydrolysis, alkaline hydrolysis, and thermal stress [18].

Peroxide degradation studies using 20% hydrogen peroxide solution showed substantial degradation of valbenazine tosylate, indicating susceptibility to oxidative stress [18]. Photolytic degradation experiments conducted under ultraviolet light exposure for seven days resulted in significant compound decomposition [18]. The drug demonstrated instability under both acidic conditions (0.1 N hydrochloric acid at 60°C for 1 hour) and alkaline conditions (0.1 N sodium hydroxide at 60°C for 1 hour) [18].

Thermal stability assessment revealed degradation when valbenazine tosylate was subjected to dry heat at 105°C for 6 hours [18]. The stability data presented supports a shelf-life of 48 months when stored at or below 30°C, with adequate container closure systems [22].

The primary degradation pathway involves hydrolysis of the valine ester linkage, which occurs through both enzymatic and chemical mechanisms [10] [13]. This hydrolysis reaction produces the active metabolite and represents the major metabolic route for valbenazine tosylate [10] [13]. Additional oxidative degradation pathways involving cytochrome P450 enzymes contribute to the formation of minor metabolites [10] [13].

| Stress Condition | Degradation Extent | Reference |

|---|---|---|

| Peroxide (20% H₂O₂) | Extensive | [18] |

| UV Light (7 days) | Significant | [18] |

| Acid (0.1N HCl, 60°C, 1h) | Extensive | [18] |

| Base (0.1N NaOH, 60°C, 1h) | Extensive | [18] |

| Heat (105°C, 6h) | Significant | [18] |

| Storage (≤30°C) | Stable for 48 months | [22] |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Use Classification

Dates

2: Stahl SM. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? CNS Spectr. 2018 Aug;23(4):239-247. doi: 10.1017/S1092852918001219. Review. PubMed PMID: 30160230.

3: Touma KTB, Scarff JR. Valbenazine and Deutetrabenazine for Tardive Dyskinesia. Innov Clin Neurosci. 2018 Jun 1;15(5-6):13-16. Review. PubMed PMID: 30013814; PubMed Central PMCID: PMC6040721.

4: Harriott ND, Williams JP, Smith EB, Bozigian HP, Grigoriadis DE. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine). Prog Med Chem. 2018;57(1):87-111. doi: 10.1016/bs.pmch.2017.12.002. Epub 2018 Mar 7. Review. PubMed PMID: 29680151.

5: Sarva H, Henchcliffe C. Valbenazine as the first and only approved treatment for adults with tardive dyskinesia. Expert Rev Clin Pharmacol. 2018 Mar;11(3):209-217. doi: 10.1080/17512433.2018.1429264. Epub 2018 Jan 23. Review. PubMed PMID: 29338466.

6: Müller T. Valbenazine for the treatment of tardive dyskinesia. Expert Rev Neurother. 2017 Dec;17(12):1135-1144. doi: 10.1080/14737175.2017.1386556. Epub 2017 Oct 12. Review. PubMed PMID: 28971695.

7: Freudenreich O, Remington G. Valbenazine for Tardive Dyskinesia. Clin Schizophr Relat Psychoses. Summer 2017;11(2):113-119. doi: 10.3371/CSRP.OFGR.071717. Review. PubMed PMID: 28742396.

8: Kim ES. Valbenazine: First Global Approval. Drugs. 2017 Jul;77(10):1123-1129. doi: 10.1007/s40265-017-0770-9. Review. PubMed PMID: 28578484.

9: Citrome L. Valbenazine for tardive dyskinesia: A systematic review of the efficacy and safety profile for this newly approved novel medication-What is the number needed to treat, number needed to harm and likelihood to be helped or harmed? Int J Clin Pract. 2017 Jul;71(7). doi: 10.1111/ijcp.12964. Epub 2017 May 12. Review. PubMed PMID: 28497864.

10: Barquero N. Valbenazine for the treatment of tardive dyskinesia. Drugs Today (Barc). 2016 Dec;52(12):665-672. doi: 10.1358/dot.2016.52.12.2570977. Review. PubMed PMID: 28276538.